Cas no 3017-71-8 (2-Butene, 2-bromo-,(2E)- (9CI))

2-Butene, 2-bromo-,(2E)- (9CI) structure
3017-71-8 structure
Product Name:2-Butene, 2-bromo-,(2E)- (9CI)
CAS No:3017-71-8
MF:C4H7Br
MW:135.002380609512
CID:311240
PubChem ID:24884291
Update Time:2025-09-23

2-Butene, 2-bromo-,(2E)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Butene, 2-bromo-,(2E)- (9CI)
    • (E)-2-bromobut-2-ene
    • 2-BROMO-2-BUTENE
    • (E)-2-BroMo-2-butene
    • 1-Methyl-1-propenyl Bromide
    • 2-Bromobut-2-ene
    • 2-bromo-cis-2-butene
    • 2-Butene,2-bromo
    • trans-2-Bromo-2-butene
    • trans-2-bromobut-2-ene
    • SCHEMBL5396221
    • cis-2-bromo-2-butene
    • BS-42118
    • (2E)-2-Bromo-2-butene #
    • 2-Butene, 2-bromo-, (Z)-
    • 3017-71-8
    • 13294-71-8
    • MFCD00000141
    • 2-Bromo-2-butene, cis + trans
    • 2-Butene, 2-bromo-
    • AKOS015833921
    • EINECS 236-316-2
    • 2-Bromo-2-butene, purum, cis+trans, >=97.0% (GC)
    • (E)-2-bromo-but-2-ene
    • AKOS025311176
    • MDL: MFCD00191841
    • Inchi: 1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3+
    • InChI Key: UILZQFGKPHAAOU-ONEGZZNKSA-N
    • SMILES: Br/C(/C)=C/C

Computed Properties

  • Exact Mass: 133.97300
  • Monoisotopic Mass: 133.97311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 45.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Light yellow to brown liquid
  • Density: 1.332 g/mL at 25 °C(lit.)
  • Melting Point: -115.4°C
  • Boiling Point: 84 °C(lit.)
  • Flash Point: Fahrenheit: 23 ° f
    Celsius: -5 ° c
  • Refractive Index: n20/D 1.459(lit.)
  • PSA: 0.00000
  • LogP: 2.30500
  • Solubility: Not determined

2-Butene, 2-bromo-,(2E)- (9CI) Security Information

  • Symbol: GHS02
  • Signal Word:Danger
  • Hazard Statement: H225
  • Warning Statement: P210
  • Hazardous Material transportation number:UN 1993 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11
  • Safety Instruction: S16; S29; S33
  • Hazardous Material Identification: F
  • HazardClass:3.1
  • PackingGroup:II
  • Storage Condition:2-8°C
  • Packing Group:II
  • Hazard Level:3.1
  • Safety Term:3.1
  • Packing Group:II
  • Risk Phrases:R11

2-Butene, 2-bromo-,(2E)- (9CI) Customs Data

  • HS CODE:2903399090
  • Customs Data:

    China Customs Code:

    2903399090

    Overview:

    2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Butene, 2-bromo-,(2E)- (9CI) Pricemore >>

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2-Butene, 2-bromo-,(2E)- (9CI) Related Literature

  • 1. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenes
    R. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
  • 2. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenes
    R. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
  • 3. Correlations between rate parameters and calculated molecular properties in the reactions of the nitrate radical with alkenes
    George Marston,Paul S. Monks,Carlos E. Canosa-Mas,Richard P. Wayne J. Chem. Soc. Faraday Trans. 1993 89 3899
  • 4. 685. Reduced cyclic compounds. Part V. The preparation of 5 : 6-dihydro-3-methyl-4H-pyran and its conversion into 4-methyl-hex-trans-4-en-1-ol
    M. F. Ansell,B. Gadsby J. Chem. Soc. 1958 3388
  • 5. Polyfluoroalkyl derivatives of nitrogen. Part XXXVI. Photochemical reaction of N-bromo- and N-chloro-bistrifluoromethylamine with cis- or trans-but-2-ene, and the synthesis of 1,2-di(bistrifluoromethylamino)- difluoroethylene and 2-bromo-1,2-difluoro-NN-bistrifluoromethylvinylamine
    G. L. Fleming,R. N. Haszeldine,A. E. Tipping J. Chem. Soc. Perkin Trans. 1 1972 1877
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